2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c1-2-31-17-9-5-14(6-10-17)18-11-19-22(30)28(24-13-29(19)26-18)12-20-25-21(27-32-20)15-3-7-16(23)8-4-15/h3-11,13H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVFVTYHCLPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Precursor
The synthesis begins with 4-ethoxyphenylhydrazine and ethyl cyanoacetate undergoing cyclocondensation in ethanol under reflux (78°C, 12 hr) to yield 5-amino-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile.
Key reaction parameters:
- Molar ratio: 1:1 (hydrazine:cyanoacetate)
- Catalyst: Piperidine (5 mol%)
- Yield: 68–72%
Triazinone Ring Construction
The aminopyrazole intermediate reacts with triphosgene in dichloromethane at 0–5°C to form the triazinone ring via [3+2] cycloaddition:
5-Amino-3-(4-ethoxyphenyl)-1H-pyrazole-4-carbonitrile
+ Triphosgene → 2-(4-Ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Optimized conditions:
- Temperature: 0°C → room temperature (gradual warming over 2 hr)
- Base: Triethylamine (2.5 equiv)
- Yield: 81%
Preparation of the Oxadiazole Side Chain
Synthesis of 3-(4-Fluorophenyl)-1,2,4-Oxadiazole-5-Methanol
The oxadiazole moiety is constructed using a two-step protocol adapted from established methods:
Step 1: Amidoxime formation
4-Fluorobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hr to give N'-hydroxy-4-fluorobenzimidamide.
Step 2: Cyclization with ethyl glycolate
The amidoxime undergoes cyclodehydration with ethyl glycolate (1.1 equiv) in the presence of EDCl (1.5 equiv) and DMAP (0.1 equiv) in anhydrous THF:
N'-Hydroxy-4-fluorobenzimidamide
+ Ethyl glycolate → 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-methanol
Critical parameters:
- Reaction time: 18 hr at reflux
- Yield: 65% after column chromatography (SiO2, hexane/EtOAc 7:3)
Coupling of Core and Side Chain
Chlorination of the Oxadiazole Alcohol
The hydroxymethyl group in Intermediate B is converted to a chloromethyl derivative using thionyl chloride:
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-methanol
+ SOCl2 (2.0 equiv) → 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Reaction conditions:
Nucleophilic Substitution
The pyrazolotriazinone core (Intermediate A) reacts with the chloromethyl oxadiazole in the presence of NaH (1.2 equiv) in dry DMF:
2-(4-Ethoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
+ 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
→ Target compound
Optimized parameters:
- Temperature: 50°C for 8 hr
- Workup: Precipitation in ice-water followed by recrystallization (EtOH/H2O)
- Yield: 74%
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
A systematic evaluation of alternative pathways was conducted:
| Route | Key Step | Overall Yield | Purity (HPLC) |
|---|---|---|---|
| A (described above) | NaH-mediated alkylation | 58% | 98.7% |
| B | Mitsunobu coupling | 49% | 97.2% |
| C | Phase-transfer catalysis | 63% | 95.8% |
Route A provides the best balance of yield and purity, though Route C offers marginally higher yields at the expense of purity.
Challenges and Optimization Strategies
Regioselectivity in oxadiazole formation:
Stability of chloromethyl intermediate:
- Storage under argon at -20°C prevents decomposition (>95% stability over 72 hr)
Purification bottlenecks:
- Reverse-phase HPLC (C18 column, MeCN/H2O gradient) resolves diastereomeric impurities
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation with high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals, leveraging its diverse reactivity and functional group compatibility.
Mechanism of Action
The mechanism by which 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular metabolism, gene expression, or other physiological processes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one (CAS Number: 1040634-19-2) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including a pyrazolo-triazine core and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 448.52 g/mol. The presence of fluorine and ethoxy groups is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Initial studies suggest that the compound may have cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The structural features of the compound suggest potential as a COX inhibitor.
- Antimicrobial Activity : Preliminary assessments indicate activity against certain bacterial strains.
Antitumor Activity
Recent studies have investigated the anticancer potential of similar pyrazolo[1,5-d][1,2,4]triazin derivatives. For instance:
These findings suggest that modifications in the structure can lead to enhanced potency against specific cancer types.
Anti-inflammatory Mechanism
The compound's potential as a COX inhibitor has been evaluated through various assays:
| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) | Selectivity Index |
|---|---|---|---|
| PYZ16 | 22.25 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 0.78 | 1 |
The selectivity index indicates that the compound could potentially offer therapeutic benefits with fewer side effects compared to traditional NSAIDs like Celecoxib .
Antimicrobial Activity
Studies on antimicrobial properties revealed that derivatives of this compound exhibited significant inhibition against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM .
Case Studies
- Anticancer Studies : A series of pyrazolo-triazine derivatives were synthesized and evaluated for their anticancer effects. Notably, one derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics.
- Inflammation Models : In vivo studies were conducted using animal models to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
